6-Methyl-1,5-naphthyridin-4-ol
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Overview
Description
6-Methyl-1,5-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings with a hydroxyl group at the fourth position and a methyl group at the sixth position. The molecular formula of this compound is C9H8N2O
Mechanism of Action
Target of Action
It is known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a great variety of biological activities
Mode of Action
1,5-naphthyridines are known to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the broad biological activities of 1,5-naphthyridine derivatives , it is likely that multiple pathways could be affected.
Result of Action
Given the broad biological activities of 1,5-naphthyridine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
It is known that naphthyridine derivatives, to which 6-Methyl-1,5-naphthyridin-4-ol belongs, exhibit a great variety of biological activities
Cellular Effects
Naphthyridine derivatives have been shown to exhibit a variety of biological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities
Preparation Methods
The synthesis of 6-Methyl-1,5-naphthyridin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of 6-methoxy-3-aminopyridine with appropriate reagents . The reaction conditions typically include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve multistep synthesis, including cyclization reactions, nucleophilic substitution reactions, and other catalytic processes .
Chemical Reactions Analysis
6-Methyl-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various substituted derivatives.
Cross-Coupling Reactions: These reactions involve the use of palladium or other metal catalysts to form carbon-carbon bonds, resulting in the formation of complex naphthyridine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, metal catalysts, and various solvents.
Scientific Research Applications
6-Methyl-1,5-naphthyridin-4-ol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
6-Methyl-1,5-naphthyridin-4-ol can be compared with other similar compounds in the naphthyridine family, such as:
1,5-Naphthyridine: The parent compound without any substituents.
2-Hydroxy-6-methyl-1,5-naphthyridine: A similar compound with a hydroxyl group at the second position.
1,6-Naphthyridine: A structural isomer with the nitrogen atoms at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthyridine derivatives .
Properties
IUPAC Name |
6-methyl-1H-1,5-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-9(11-6)8(12)4-5-10-7/h2-5H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXUEYUDIQRWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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